5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one
Description
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-phenylmethoxy-2,3-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H12N2O2/c14-11-6-10(7-12-13-11)15-8-9-4-2-1-3-5-9/h1-6,12H,7-8H2,(H,13,14) |
InChI Key |
XRLNLAGYTGXWII-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC(=O)NN1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The synthesis generally begins with a pyridazinone intermediate bearing a free hydroxyl group at the 3-position. For example, 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide is a common intermediate used for further functionalization.
Alkylation to Introduce the Benzyloxy Group
The critical step is the alkylation of the 3-hydroxyl group with benzyl bromide derivatives to form the benzyloxy substituent:
- The reaction involves treating the pyridazinone intermediate with benzyl bromide (or substituted benzyl bromides) in the presence of a base, often in an organic solvent such as pyridine or DMF.
- The alkylation proceeds via nucleophilic substitution, where the hydroxyl oxygen attacks the benzyl bromide, displacing bromide and forming the benzyloxy ether linkage.
- Reaction conditions are optimized to achieve high yields, typically involving stirring at room temperature or mild heating for 1–24 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC) or other chromatographic methods.
| Step | Reagents & Conditions | Product Yield (%) | Notes |
|---|---|---|---|
| 1. Pyridazinone intermediate synthesis | Hydrazine + maleic anhydride, reflux in water | ~90% | High yield, aqueous medium |
| 2. Alkylation with benzyl bromide | Benzyl bromide, base (e.g., pyridine), RT, 12 h | 85–95% | Excellent isolated yield |
This method was demonstrated in a study where various benzyl bromide derivatives were reacted with the pyridazinone intermediate to afford 5-(benzyloxy)-pyridazinone derivatives in excellent yields.
Alternative Functionalization Approaches
- Sulfonation of the 3-hydroxyl group with sulfonyl chlorides has also been reported to introduce sulfonate functionalities, but for the benzyloxy derivative, alkylation remains the preferred method.
- Other synthetic routes involve the initial formation of substituted pyridazinones followed by selective benzylation.
Detailed Research Findings and Data
Reaction Yields and Purity
- The alkylation step typically yields the benzyloxy pyridazinone in 85–95% isolated yield , indicating a highly efficient process.
- Purity is confirmed by NMR and mass spectrometry, showing characteristic signals for the benzyloxy group and the pyridazinone core.
Spectroscopic Characterization
- [^1H NMR](pplx://action/followup) : Signals corresponding to benzylic methylene protons (around 4.5–5.0 ppm) and aromatic protons of the benzyl group are observed.
- [^13C NMR](pplx://action/followup) : Resonances for the benzyloxy carbon and pyridazinone carbons confirm the structure.
- Mass Spectrometry (ESI+) : Molecular ion peaks consistent with the expected molecular weight of 5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one confirm successful synthesis.
Crystallographic Data
- Crystallization of related pyridazinone derivatives confirms the structural integrity and substitution pattern.
- For example, derivatives with benzyl or substituted benzyl groups show layered crystal structures with well-defined molecular conformations.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield (%) | Key Observations |
|---|---|---|---|
| Pyridazinone intermediate synthesis | Hydrazine + maleic anhydride, reflux in water | ~90 | High yield, aqueous medium |
| Alkylation with benzyl bromide | Benzyl bromide, base (pyridine or similar), RT, 12 h | 85–95 | Efficient alkylation, excellent isolated yield |
| Purification | Filtration, recrystallization (acetone or similar) | - | High purity confirmed by NMR, MS |
| Characterization | NMR, MS, X-ray crystallography | - | Confirms benzyloxy substitution and pyridazinone core |
Chemical Reactions Analysis
Reduction Reactions
The dihydropyridazinone core undergoes selective reduction under controlled conditions. Sodium cyanoborohydride (NaBH
CN) in acidic methanol (pH 4–5) reduces the C=N bond of the pyridazinone ring, producing tetrahydropyridazinone derivatives .
Example Reaction:
Key Data:
Oxidation Reactions
The dihydropyridazinone ring is susceptible to oxidation, particularly at the C4–C5 double bond. Hydrogen peroxide or potassium permanganate can oxidize the ring to form pyridazine derivatives.
Proposed Pathway:
Notes:
-
Oxidation typically occurs under mild acidic or neutral conditions.
-
The benzyloxy group remains intact during this process.
Substitution Reactions
The benzyloxy group can undergo nucleophilic substitution or cleavage:
Benzyl Group Deprotection
Hydrogenolysis (H
, Pd/C) or acid hydrolysis removes the benzyl group, yielding 5-hydroxypyridazinone :
Conditions:
Electrophilic Aromatic Substitution
The electron-rich pyridazinone ring may undergo sulfonation or nitration at the para position relative to the carbonyl group .
Alkylation and Sulfonation
The hydroxyl group (after deprotection) or the benzyloxy oxygen can react with alkylating or sulfonating agents:
Alkylation Example :
Sulfonation Example :
Yields: 70–92% for analogous reactions .
Thermodynamic and Kinetic Considerations
Scientific Research Applications
Pharmacological Properties
5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one exhibits several pharmacological properties that make it a candidate for drug development:
- Anti-inflammatory Activity : Research indicates that derivatives of pyridazinones, including 5-(benzyloxy)-1,6-dihydropyridazin-3(2H)-one, have shown promise as dual inhibitors of carbonic anhydrase (CA) and cyclooxygenase (COX) enzymes. These compounds can potentially treat inflammatory conditions by inhibiting these key enzymes involved in the inflammatory response .
- Monoamine Oxidase Inhibition : Some studies have highlighted the potential of similar compounds in inhibiting monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. The inhibition of MAO-B can lead to increased levels of neurotransmitters, offering therapeutic benefits .
- Antimicrobial Activity : There is emerging evidence suggesting that pyridazinone derivatives possess antimicrobial properties against various pathogens, including multidrug-resistant strains .
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of 5-(benzyloxy)-1,6-dihydropyridazin-3(2H)-one:
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. For instance, it could inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The benzyloxy group may enhance its binding affinity to certain molecular targets, contributing to its biological activity.
Comparison with Similar Compounds
To contextualize 5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one, we compare it with structurally or functionally related compounds, focusing on substituents, synthesis, and inferred properties.
Substituent Effects: 5-Chloro-6-Phenylpyridazin-3(2H)-one Derivatives
Structural Differences :
- Target Compound : Benzyloxy group at position 3.
- Analogues (e.g., 3a-3h) : Chloro or phenyl groups at positions 5/6 .
Implications :
- Bioactivity : Benzyloxy’s electron-donating nature could enhance π-π stacking in biological targets compared to electron-withdrawing chloro groups.
- Stability : Benzyl ethers are more hydrolytically stable than chlorides, favoring in vivo persistence .
Heterocyclic Core Variations: Benzodiazepinones and Benzothiazepinones
Structural Differences :
- Target Compound: Pyridazinone (6-membered, 2 adjacent N atoms).
- Benzodiazepinones (e.g., 1,3-dihydro-2H-1,3,4-benzotriazepin-2-ones): 7-membered rings with three nitrogen atoms .
Functional Implications :
- Ring Size: Pyridazinones offer planar rigidity for enzyme active-site binding, while larger rings (e.g., benzodiazepinones) accommodate conformational flexibility, often relevant to CNS targets .
- Heteroatom Arrangement: Pyridazinones lack the tertiary nitrogen common in benzodiazepines, likely altering hydrogen-bonding patterns and receptor selectivity.
Functionalized Pyridine Derivatives
Example: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine .
Structural Differences :
- Target Compound: Dihydropyridazinone (partially saturated, ketone).
- Pyridin-3-amine Analog : Fully aromatic pyridine with methoxy and tertiary amine substituents.
Property Comparison :
Biological Activity
5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to the pyridazinone class, characterized by its unique bicyclic structure. The synthesis typically involves the benzylation of the 3-hydroxyl group of pyridazinones, enhancing their biological activity. For instance, the introduction of a benzyloxy group has been shown to significantly influence the compound's interaction with various biological targets.
Antiviral Activity
Research has indicated that derivatives of pyridazinones, including 5-(benzyloxy)-1,6-dihydropyridazin-3(2H)-one, exhibit antiviral properties against HIV-1. A study demonstrated that certain pyridazinones showed submicromolar activity against wild-type HIV-1 in cell lines, with some compounds maintaining efficacy against mutant strains (EC50 values in the low nanomolar range) .
Anti-inflammatory Properties
Recent investigations have identified 5-(benzyloxy)-1,6-dihydropyridazin-3(2H)-one as a potential multi-target anti-inflammatory agent. It has been shown to inhibit key enzymes involved in inflammatory processes, including cyclooxygenase (COX) and lipoxygenase (5-LOX). In vitro studies revealed that compounds with similar structures exhibited inhibition constants ranging from 5.3 to 106.4 nM against human carbonic anhydrase isoforms and COX enzymes .
Antibacterial Activity
The antibacterial potential of pyridazinones has also been explored. Compounds similar to 5-(benzyloxy)-1,6-dihydropyridazin-3(2H)-one demonstrated significant activity against various bacterial strains. For example, studies reported minimum inhibitory concentrations (MICs) as low as 19.5 μg/mL against Staphylococcus epidermidis and Streptococcus mutans .
The biological activity of 5-(benzyloxy)-1,6-dihydropyridazin-3(2H)-one can be attributed to its ability to interact with specific enzymes and receptors:
- Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor for enzymes such as MAO-B and COX-2, affecting neurotransmitter metabolism and inflammatory responses .
- Receptor Interaction : Its structural features allow it to bind effectively to various biological receptors, modulating cellular signaling pathways involved in inflammation and infection .
Study on HIV Inhibition
A notable case study evaluated the efficacy of a series of pyridazinones against HIV-1 in TZM-bl cells. The results indicated that compounds with a benzyloxy substitution exhibited enhanced antiviral activity compared to their non-substituted counterparts, highlighting the significance of structural modifications in drug design .
Anti-inflammatory Evaluation
In another study focusing on anti-inflammatory properties, compounds derived from pyridazinones were tested for their ability to inhibit COX enzymes. The findings revealed that several derivatives showed promising results in reducing inflammation in animal models, correlating with their enzyme inhibition profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
